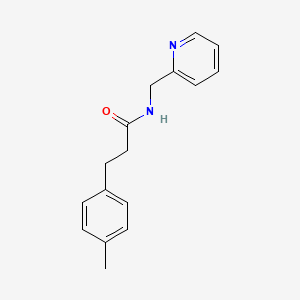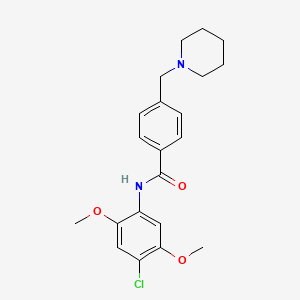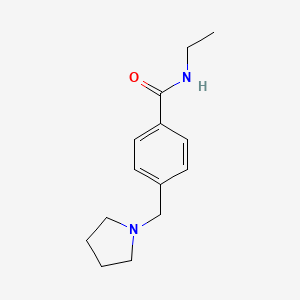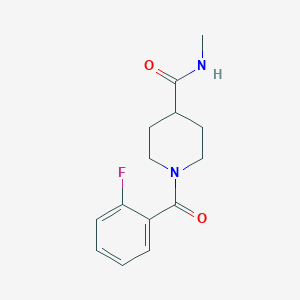
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune system. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Scientific Research Applications
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In Huntington's disease, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma.
Mechanism of Action
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 selectively binds to the adenosine A2A receptor and blocks its activation. Adenosine A2A receptor is involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the activation of adenosine A2A receptor, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 modulates these physiological processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have various biochemical and physiological effects. In the brain, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to increase the release of dopamine and reduce the release of glutamate, leading to its potential therapeutic effects in Parkinson's disease and Huntington's disease. In the cardiovascular system, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce blood pressure and heart rate, leading to its potential therapeutic effects in hypertension. In the immune system, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to modulate the function of various immune cells, leading to its potential therapeutic effects in autoimmune diseases and cancer.
Advantages and Limitations for Lab Experiments
1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for the specific modulation of this receptor without affecting other receptors. It has been extensively studied in various animal models, which allows for the translation of preclinical findings to clinical trials. However, 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the research of 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261. One direction is the development of new analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential therapeutic effects of 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Furthermore, the combination of 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione 58261 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWBBOWEIIVZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)


![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)


![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)